REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([Cl:9])[N:3]=1.[NH2:10][CH3:11].O.[OH-].[Na+]>CC#N.O>[Cl:9][C:4]1[N:5]=[C:6]([Cl:8])[N:7]=[C:2]([NH:10][CH3:11])[N:3]=1 |f:3.4,5.6|
|
Name
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|
Quantity
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4.27 g
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Type
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reactant
|
Smiles
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ClC1=NC(=NC(=N1)Cl)Cl
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Name
|
|
Quantity
|
28.6 mL
|
Type
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solvent
|
Smiles
|
CC#N.O
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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The pH was maintained at about 9-10 for 15 minutes
|
Duration
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15 min
|
Type
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CUSTOM
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Details
|
the complete consumption of the 2,4,6-trichloro-1,3,5-triazine
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Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)NC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |